An In-depth Technical Guide to the Chemical Properties of N-Methyl-3-pentanamine
An In-depth Technical Guide to the Chemical Properties of N-Methyl-3-pentanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-Methyl-3-pentanamine (CAS No. 52317-98-3). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and, where available, experimental context. Due to a notable scarcity of published experimental data for this specific compound, this guide also incorporates theoretical predictions and general characteristics of secondary aliphatic amines to provide a well-rounded profile.
Chemical Identity and Physical Properties
N-Methyl-3-pentanamine, with the IUPAC name N-methylpentan-3-amine, is a secondary aliphatic amine.[1] Its fundamental identifiers and physical properties are summarized below. It is important to note that while some physical properties are available from chemical suppliers, they are often estimates and should be confirmed experimentally.
| Property | Value | Source |
| IUPAC Name | N-methylpentan-3-amine | |
| Synonyms | (1-ethylpropyl)methylamine, N-Methylpentan-3-amine | |
| CAS Number | 52317-98-3 | |
| Molecular Formula | C₆H₁₅N | |
| Molecular Weight | 101.19 g/mol | |
| Appearance | Yellow liquid | |
| Boiling Point | 104 °C | [2] |
| Density | 0.740 g/mL | [2] |
| Melting Point | -87.87 °C (estimate) | [2] |
| Refractive Index | 1.4000 | [2] |
| pKa | 10.94 ± 0.20 (Predicted) | [2] |
| XLogP3 | 1.7 | [1] |
Chemical Reactivity and Stability
As a secondary amine, N-Methyl-3-pentanamine is expected to exhibit reactivity characteristic of this functional group.
Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form ammonium (B1175870) salts.[3]
Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various organic reactions, such as alkylation and acylation.
Stability and Storage: Aliphatic amines are typically stable under normal conditions.[3] For optimal stability, N-Methyl-3-pentanamine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from sources of ignition and incompatible materials.[4]
Incompatibilities: N-Methyl-3-pentanamine is expected to be incompatible with strong oxidizing agents, acids, and acid chlorides.[5]
Hazardous Decomposition Products: Combustion of N-Methyl-3-pentanamine is expected to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the N-H proton, the N-methyl protons, and the protons of the pentyl group. The N-H proton signal is typically a broad singlet.[6][7] The N-methyl protons would appear as a singlet or a doublet depending on the solvent and concentration. The protons on the carbon adjacent to the nitrogen (α-protons) would be deshielded and appear at a lower field compared to other alkyl protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbons bonded to the nitrogen atom would be deshielded and appear at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum of a secondary amine like N-Methyl-3-pentanamine is characterized by a single, weak to medium N-H stretching absorption band in the region of 3350-3310 cm⁻¹.[8][9] Other expected absorptions include C-H stretching bands around 2850-2960 cm⁻¹, C-H bending vibrations, and a C-N stretching band in the 1250–1020 cm⁻¹ region for aliphatic amines.[9]
Mass Spectrometry (MS)
According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][10] Therefore, the molecular ion peak ([M]⁺) for N-Methyl-3-pentanamine (C₆H₁₅N) is expected at an m/z of 101. The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[11][12][13] For N-Methyl-3-pentanamine, this would lead to the formation of stable iminium cations.
Safety and Handling
Specific GHS classification for N-Methyl-3-pentanamine is not uniformly available. However, based on the general hazards of similar aliphatic amines, it should be handled as a flammable and corrosive liquid.
General Hazards:
-
Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[4]
-
Corrosivity: Likely to be corrosive and can cause severe skin burns and eye damage.[4]
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
Precautionary Measures:
-
Keep away from heat, sparks, and open flames.
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly closed container in a cool, dry place.
Experimental Protocols and Synthesis
Caption: General workflow for synthesis and analysis.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical process of correlating observed signals with the known molecular structure of N-Methyl-3-pentanamine.
Caption: Spectroscopic identification workflow.
References
- 1. N-Methyl-3-pentanamine | C6H15N | CID 15741634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-3-pentanamine , ≥97% , 52317-98-3 - CookeChem [cookechem.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. fiveable.me [fiveable.me]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
